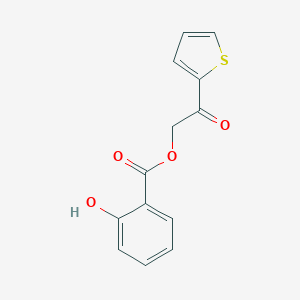

2-Oxo-2-(2-thienyl)ethyl salicylate

Description

Properties

CAS No. |

326886-49-1 |

|---|---|

Molecular Formula |

C13H10O4S |

Molecular Weight |

262.28g/mol |

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C13H10O4S/c14-10-5-2-1-4-9(10)13(16)17-8-11(15)12-6-3-7-18-12/h1-7,14H,8H2 |

InChI Key |

WNKNDKRHIWCVMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CS2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=CS2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Salicylate Ester Family

- Ethyl Salicylate (CAS 118-61-6) and Butyl Salicylate (CAS 2052-14-4): These esters differ from 2-oxo-2-(2-thienyl)ethyl salicylate in their alcohol fragments (ethyl or butyl vs. thienyl-oxoethyl). However, the thienyl group introduces sulfur heteroatoms and aromaticity, increasing molecular weight and lipophilicity (Table 1).

- Isobutyl Salicylate (CAS 87-20-7) and Isopentyl Salicylate (CAS 87-20-7): These branched-chain esters share anti-inflammatory applications but lack the thienyl group.

Aromatic-Substituted Esters Beyond Salicylates

- Fluoroquinolone Analogues with Anthracene/Phenanthrene Moieties: Compounds such as 2-oxo-2-(anthracen-2-yl)ethyl ciprofloxacin demonstrate that bulky aromatic groups enhance antibacterial activity against Gram-positive bacteria by improving membrane penetration .

Physicochemical Properties Comparison

Table 1: Physicochemical Properties of Selected Compounds

*Calculated based on C₁₃H₁₂O₄S.

The thienyl group increases molecular rigidity compared to alkyl esters, as evidenced by the higher estimated melting point (102°C vs. liquid alkyl salicylates) . The sulfur atom may also enhance metabolic stability compared to purely hydrocarbon substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.